molecular formula C46H31F3NO5PS B14078630 N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide

N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14078630
M. Wt: 797.8 g/mol
InChI Key: IWVLFUMNFOGDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex polycyclic architecture combining anthracene moieties, a dioxaphosphocin ring system, and a trifluoromethanesulfonamide group. Key structural attributes include:

  • Anthracene Substituents: Two anthracen-9-yl groups at positions 1 and 10 contribute extended π-conjugation and steric bulk, which may influence photophysical properties and substrate binding in catalytic applications .
  • Trifluoromethanesulfonamide Group: The electron-withdrawing trifluoromethanesulfonamide moiety at position 12 enhances solubility in polar aprotic solvents and may modulate reactivity in nucleophilic or electrophilic processes .

Properties

Molecular Formula

C46H31F3NO5PS

Molecular Weight

797.8 g/mol

IUPAC Name

N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C46H31F3NO5PS/c47-46(48,49)57(52,53)50-56(51)54-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(55-56)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,50,51)

InChI Key

IWVLFUMNFOGDJR-UHFFFAOYSA-N

Canonical SMILES

C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which is used to construct the anthracene-based framework . The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[1,10-di(anthracen-9-yl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin-12-yl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its anthracene moieties. These interactions can influence various pathways, such as electron transport in OLEDs. The compound’s structure allows it to participate in π-π stacking interactions, which are crucial for its function in electronic devices .

Comparison with Similar Compounds

Siphos-PE (10,11,12,13-Tetrahydrodiindeno[7,1-de:10,7'-fg][1,3,2]dioxaphosphocin-5-bis[(R)-1-phenylethyl]amine)

  • Structural Similarities: Both compounds share the tetrahydrodiindeno-dioxaphosphocin backbone. Siphos-PE substitutes phosphorus with bis[(R)-1-phenylethyl]amine groups, whereas the target compound uses anthracene and trifluoromethanesulfonamide substituents.
  • Functional Differences: Catalytic Activity: Siphos-PE is a chiral ligand in asymmetric catalysis, leveraging its phosphoramidite structure for enantioselective transformations . The target compound’s anthracene groups may instead favor π-π interactions in supramolecular or materials applications.

N-(9,10-Dihydro-9,10-Dioxo-1-Anthracenyl)-2,2,2-Trifluoro-N-Methyl-Acetamide (CAS 71302-68-6)

  • Structural Overlap : Both compounds feature anthracene-derived cores and trifluoromethyl groups. However, the dioxaphosphocin ring is absent in this analog.
  • Property Comparison: Molecular Weight: The target compound (higher MW due to the dioxaphosphocin and additional anthracene) may exhibit lower solubility in non-polar solvents compared to the simpler acetamide derivative (MW 333.26) .

1-(4,5-Dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine

  • Core Similarities: The ethanoanthracene scaffold is analogous to the anthracene units in the target compound. Chlorine substituents in this analog introduce steric and electronic perturbations.
  • Key Contrasts: Substituent Effects: Dichloro groups enhance electrophilicity and may stabilize charge-transfer complexes, whereas the target compound’s anthracene units prioritize steric hindrance and π-stacking .

N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide

  • Functional Groups : Both compounds incorporate sulfonamide groups, but the target compound’s trifluoromethyl variant offers greater electronegativity and metabolic stability .
  • Structural Divergence : The dicarboximide ring in this analog replaces the dioxaphosphocin system, altering conformational flexibility and Lewis base character.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.